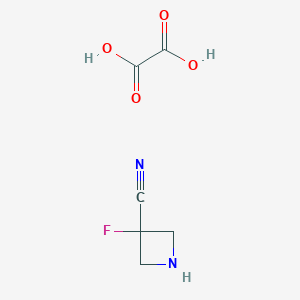

3-Fluoroazetidine-3-carbonitrile;oxalic acid

Description

3-Fluoroazetidine-3-carbonitrile is a fluorinated azetidine derivative with a nitrile group at the 3-position. For example, related compounds like 1-Boc-3-fluoroazetidine-3-carboxylic acid are recognized as building blocks for cyclic fluorinated β-amino acids, which are valuable in drug design due to their conformational rigidity and metabolic stability .

Oxalic acid (HOOC–COOH) is the simplest dicarboxylic acid, widely utilized in industrial processes (e.g., mineral leaching, dyeing) and biological systems. It forms stable complexes with metal ions, making it effective in iron oxide dissolution and rare earth recovery . Its pKa values (1.25 and 3.81) and chelating properties distinguish it from other organic acids .

Properties

Molecular Formula |

C6H7FN2O4 |

|---|---|

Molecular Weight |

190.13 g/mol |

IUPAC Name |

3-fluoroazetidine-3-carbonitrile;oxalic acid |

InChI |

InChI=1S/C4H5FN2.C2H2O4/c5-4(1-6)2-7-3-4;3-1(4)2(5)6/h7H,2-3H2;(H,3,4)(H,5,6) |

InChI Key |

XRGLTYLFWSEDPV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C#N)F.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Fluoroazetidines

Bromofluorination and Ring Closure : Starting from N-propenylimines, bromofluorination is performed followed by intramolecular ring closure via expulsion of bromide to form 3-fluoroazetidines. This method has been applied in a three-step sequence involving imination, regiospecific bromofluorination, and ring closure.

Intramolecular Cyclization : Fluorinated β-haloamines are synthesized from fluorinated precursors, then subjected to intramolecular cyclization to form azetidines. This approach is less common but effective for monofluoroazetidines.

Electrophilic Fluorination : α-Fluoroimines can be prepared by electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of bases like K2CO3. Subsequent reduction and cyclization yield fluoroazetidines.

Specific Method for 3-Fluoroazetidine Derivatives

A patented synthetic method describes the preparation of 3-fluoroazetidine derivatives using:

Sodium bicarbonate and di-tert-butyl dicarbonate in ethyl acetate (EA) and water at 10°C with stirring for 14 hours.

Use of N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) with lithium hexamethyldisilazide (LiHMDS) at -78°C to introduce fluorine.

Purification by liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, concentration, and column chromatography (EA:PE = 1:3) to yield a colorless oil with yields up to 87%.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Protection with di-tert-butyl dicarbonate | Sodium bicarbonate, EA/H2O, 10°C, 14h | 87% yield, colorless oil |

| Electrophilic fluorination | NFSI, THF, LiHMDS, -78°C | 68.4% yield |

| Purification | Extraction, drying, chromatography | High purity product |

Complexation with Oxalic Acid

The formation of the compound 3-Fluoroazetidine-3-carbonitrile; oxalic acid likely involves complexation or salt formation between the azetidine derivative and oxalic acid. While direct synthetic steps for this complex are scarce, standard procedures for forming oxalate salts include:

Mixing the amine or azetidine base with oxalic acid in suitable solvents.

Crystallization or precipitation of the oxalate salt.

Isolation by filtration and drying.

This approach is consistent with common practices for forming amine oxalate salts.

Summary Table of Preparation Methods

| Component | Method/Route | Key Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Oxalic Acid | Alkali metal formate decomposition | Sodium formate heating, sulfuric acid treatment | High purity oxalic acid |

| Oxalic Acid | Propylene oxidation | Propylene + ≥50% nitric acid, 40-80°C | Up to 90% isolation yield |

| 3-Fluoroazetidine-3-carbonitrile | Bromofluorination + ring closure | N-propenylimines, NBS, Et3N·3HF | Moderate to high yields |

| 3-Fluoroazetidine-3-carbonitrile | Electrophilic fluorination + protection | NFSI, LiHMDS, THF, -78°C; di-tert-butyl dicarbonate | 68-87% yields |

| Complexation with Oxalic Acid | Salt formation | Mixing azetidine base with oxalic acid | Precipitation/crystallization |

Final Remarks

The preparation of 3-Fluoroazetidine-3-carbonitrile; oxalic acid integrates advanced fluorination chemistry with well-established oxalic acid production. The synthetic protocols require precise control of reaction conditions, especially low temperatures and selective fluorination reagents, to achieve high purity and yield. The formation of the oxalate salt is straightforward once the fluorinated azetidine is obtained. This compound holds potential in medicinal chemistry and fluorine-containing compound research due to its unique structural features.

Chemical Reactions Analysis

3-Fluoroazetidine-3-carbonitrile;oxalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

3-Fluoroazetidine-3-carbonitrile;oxalic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine-3-carbonitrile;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to specific biological effects. The cyano group can also participate in various biochemical pathways, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison of 3-Fluoroazetidine-3-carbonitrile with Similar Compounds

Structural and Functional Analogues

Comparison of Oxalic Acid with Similar Compounds

Dicarboxylic Acids

Key Findings :

- Efficiency in Leaching : Oxalic acid outperforms sulfuric acid in iron oxide dissolution due to chelate formation (e.g., ferrioxalate ion) and lower structural damage to minerals .

- Eco-Friendliness : Oxalic acid is less hazardous than sulfuric acid and leaves minimal contaminants after calcination .

- Atmospheric Presence : Oxalate concentrations in PM2.5 are 10–14.7× higher than oxalic acid, indicating preferential salt formation in aerosols .

Organic Acid Leaching Agents

Biological Activity

3-Fluoroazetidine-3-carbonitrile; oxalic acid is a compound that combines the structural features of azetidine and oxalic acid, potentially imparting unique biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

- 3-Fluoroazetidine-3-carbonitrile : A fluorinated azetidine derivative that may exhibit specific interactions with biological targets due to the presence of the fluorine atom.

- Oxalic Acid : A dicarboxylic acid known for its role in various biochemical processes, including metabolism and its effects on calcium homeostasis.

The biological activity of 3-fluoroazetidine-3-carbonitrile; oxalic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways :

- Calcium Homeostasis :

- Antimicrobial Properties :

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of 3-fluoroazetidine-3-carbonitrile; oxalic acid:

- Cancer Treatment : Research indicates that fluoroazetidines can inhibit pancreatic cancer cell growth, suggesting a role in cancer therapy . The addition of oxalic acid may enhance this effect through metabolic modulation.

- Metabolic Disorders : Given its influence on LDH and potential effects on metabolic pathways, this compound could be explored for treating conditions related to metabolic dysfunction, such as obesity and diabetes .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Inhibition of Tumor Growth :

-

Effects on Sleep Metabolism :

- Research indicated that metabolites like oxalic acid are altered under sleep-restricted conditions, suggesting a link between sleep deprivation and metabolic dysfunction. This finding may open new avenues for studying how compounds like 3-fluoroazetidine-3-carbonitrile; oxalic acid influence metabolic health .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Fluoroazetidine-3-carbonitrile in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks, as the compound may release irritants .

- Store in a cool, dry environment, segregated from incompatible substances (e.g., strong oxidizers).

- Follow institutional guidelines for waste disposal, as improper handling may result in liability .

Q. What spectroscopic techniques are recommended for characterizing 3-Fluoroazetidine-3-carbonitrile and its derivatives?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitrile, fluorine) by comparing peaks to reference databases like NIST Chemistry WebBook. Note that data gaps may require cross-validation with computational models .

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorinated positions and -NMR for carbonitrile groups.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. How can researchers optimize the synthesis of 3-Fluoroazetidine-3-carbonitrile to improve yield and purity?

- Methodological Answer :

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track intermediate formation and adjust reaction times .

- Purification : Use recrystallization or column chromatography with ethyl acetate/hexane gradients to isolate the product.

- Temperature Control : Maintain sub-ambient temperatures during fluorination steps to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., IR or NMR) for 3-Fluoroazetidine-3-carbonitrile derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes or chemical shifts) .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous proton environments in NMR spectra.

- Collaborative Databases : Submit data to open-access repositories (e.g., NIST) to address gaps in reference libraries .

Q. What computational strategies can predict the reactivity of 3-Fluoroazetidine-3-carbonitrile with oxalic acid under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model protonation states of oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) to assess nucleophilic attack sites on the azetidine ring .

- Density Functional Theory (DFT) : Calculate transition-state energies for cycloaddition or hydrolysis pathways.

- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate polar aprotic vs. aqueous environments .

Q. How does the steric and electronic environment of 3-Fluoroazetidine-3-carbonitrile influence its stability in long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .

- Electron-Withdrawing Effects : Fluorine’s inductive effect may stabilize the nitrile group but increase susceptibility to hydrolysis. Use Karl Fischer titration to quantify moisture uptake .

Q. What mechanistic insights explain the reactivity of oxalic acid with fluorinated azetidines in multi-step syntheses?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved -NMR to track intermediate formation (e.g., oxalate esters or amides).

- Acid-Base Titration : Determine the optimal stoichiometry for proton transfer using automated titrators.

- Byproduct Analysis : Identify side products (e.g., fluorinated lactams) via GC-MS to refine reaction conditions .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.